synthesis and characterization of 3,5-bis(trifluoromethyl)mandelic acid
synthesis and characterization of 3,5-bis(trifluoromethyl)mandelic acid
An In-depth Technical Guide: Synthesis and Characterization of 3,5-Bis(trifluoromethyl)mandelic Acid
This guide provides a comprehensive overview of the , a key intermediate in pharmaceutical research and a valuable chiral resolving agent. The document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed protocols.
Introduction
3,5-Bis(trifluoromethyl)mandelic acid is an aromatic α-hydroxy acid. The presence of two trifluoromethyl (-CF3) groups on the phenyl ring significantly influences its properties, enhancing lipophilicity, metabolic stability, and acidity compared to unsubstituted mandelic acid. These characteristics make it a valuable building block in the synthesis of pharmacologically active compounds. Furthermore, as a chiral molecule, it is widely used in its enantiomerically pure forms for the resolution of racemic mixtures of amines and other bases. This guide details a reliable synthetic route starting from 3,5-bis(trifluoromethyl)benzaldehyde and outlines the essential analytical techniques for its comprehensive characterization.
Part 1: Synthesis by Phase-Transfer Catalysis
The synthesis of mandelic acids from the corresponding benzaldehydes can be efficiently achieved using a phase-transfer catalyzed reaction with chloroform and a strong base. This method avoids the use of highly toxic cyanides, which are employed in the classical cyanohydrin route.[1][2]
Principle of the Reaction
The reaction proceeds via the in situ generation of dichlorocarbene (:CCl2) from chloroform in a biphasic system. A phase-transfer catalyst (PTC), typically a quaternary ammonium salt, facilitates the transport of hydroxide ions (OH-) from the aqueous phase to the organic phase. The hydroxide ion then deprotonates chloroform to yield the trichloromethyl anion (CCl3-), which rapidly eliminates a chloride ion to form dichlorocarbene. The highly electrophilic dichlorocarbene attacks the carbonyl oxygen of 3,5-bis(trifluoromethyl)benzaldehyde. Subsequent rearrangement and hydrolysis of the intermediate under basic conditions, followed by acidification, yields the final product, 3,5-bis(trifluoromethyl)mandelic acid. The use of a PTC is crucial for achieving a reasonable reaction rate by enabling the reactants from two immiscible phases to interact.[1][3][4]
Experimental Workflow: Synthesis
Caption: Workflow for the synthesis of 3,5-bis(trifluoromethyl)mandelic acid.
Detailed Synthesis Protocol
Reagents and Materials:
-
3,5-Bis(trifluoromethyl)benzaldehyde
-
Chloroform (CHCl3)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Triethylbenzylammonium chloride (TEBA) or other suitable PTC
-
Concentrated Hydrochloric acid (HCl)
-
Toluene and Hexane (for recrystallization)
-
Deionized water
-
Round-bottom flask, mechanical stirrer, dropping funnel, ice bath, and standard glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 3,5-bis(trifluoromethyl)benzaldehyde (1.0 eq) and the phase-transfer catalyst (e.g., TEBA, 0.1 eq) in chloroform (approx. 4 mL per gram of aldehyde).
-
Base Addition: Cool the mixture to 0-5 °C using an ice bath. Prepare a 50% (w/v) solution of NaOH or KOH in deionized water. Add the aqueous base solution dropwise to the vigorously stirred organic mixture over 1-2 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, continue to stir the mixture vigorously at room temperature for 4-6 hours or until TLC/HPLC analysis indicates the consumption of the starting aldehyde.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Add deionized water to dissolve any precipitated salts. Separate the layers and retain the aqueous layer, which contains the sodium/potassium salt of the mandelic acid.
-
Extraction: Wash the aqueous layer with a small portion of an organic solvent like dichloromethane or ether to remove any unreacted starting materials and organic byproducts.
-
Acidification: Cool the aqueous layer in an ice bath and slowly acidify it by adding concentrated HCl dropwise with stirring until the pH is approximately 1-2. A white precipitate of 3,5-bis(trifluoromethyl)mandelic acid will form.
-
Isolation: Collect the crude product by vacuum filtration, wash the filter cake with cold deionized water, and allow it to air-dry.
-
Purification: Recrystallize the crude solid from a suitable solvent system, such as toluene or a mixture of toluene and hexane, to yield the purified product as a white crystalline solid. Dry the final product under vacuum.
Part 2: Characterization
Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized 3,5-bis(trifluoromethyl)mandelic acid. A combination of spectroscopic and chromatographic techniques should be employed.
Analytical Workflow: Characterization
Caption: Analytical workflow for the characterization of the final product.
Spectroscopic and Chromatographic Data
The following tables summarize the expected analytical data for 3,5-bis(trifluoromethyl)mandelic acid (MW: 288.15 g/mol ).[5]
Table 1: Predicted ¹H NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~13.0 | Broad Singlet | 1H | Carboxylic acid (-COOH) |
| ~8.2 | Singlet | 2H | Aromatic H (positions 2, 6) |
| ~8.0 | Singlet | 1H | Aromatic H (position 4) |
| ~6.5 | Broad Singlet | 1H | Hydroxyl (-OH) |
| ~5.2 | Singlet | 1H | Methine (-CHOH) |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The aromatic proton pattern is consistent with related 3,5-bis(trifluoromethyl)phenyl structures.[6]
Table 2: Predicted ¹³C NMR Data (Solvent: DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Notes |
|---|---|---|
| ~173 | C=O (Carboxylic acid) | |
| ~144 | Aromatic C (ipso to CHOH) | |
| ~131 | Aromatic C (ipso to CF₃) | Quartet, J(C,F) ≈ 35 Hz |
| ~129 | Aromatic C-H (positions 2, 6) | |
| ~123 | CF₃ | Quartet, J(C,F) ≈ 273 Hz |
| ~122 | Aromatic C-H (position 4) | |
| ~72 | CHOH (Methine) |
Note: Carbon-fluorine coupling is a key diagnostic feature for trifluoromethyl groups.[7]
Table 3: FT-IR and Mass Spectrometry Data
| Technique | Expected Result |
|---|---|
| FT-IR (KBr Pellet, cm⁻¹) | 3500-2500 (broad, O-H stretch of acid and alcohol), ~1720 (C=O stretch), ~1350 & ~1150 (strong, C-F stretch) |
| Mass Spec. (ESI-) | m/z 287.0 [M-H]⁻ |
High-Performance Liquid Chromatography (HPLC): Purity assessment can be performed using a reverse-phase C18 column with a mobile phase of acetonitrile/water with 0.1% trifluoroacetic acid. For chiral separation to determine enantiomeric excess, a chiral stationary phase is required, such as a CHIRALPAK® column, typically using a mobile phase like hexane/isopropanol.[8][9][10]
Part 3: Safety and Handling
-
3,5-Bis(trifluoromethyl)benzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Chloroform: Harmful if swallowed, skin irritant, and suspected carcinogen. All operations should be performed in a fume hood.
-
Sodium/Potassium Hydroxide (50% soln): Highly corrosive. Causes severe skin burns and eye damage. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Concentrated HCl: Corrosive and causes severe burns. Handle with care in a fume hood.
Always consult the Safety Data Sheet (SDS) for each chemical before use.
Conclusion
This guide outlines a robust and practical method for the synthesis of 3,5-bis(trifluoromethyl)mandelic acid using phase-transfer catalysis, which offers a safer alternative to traditional cyanohydrin-based methods. The detailed characterization protocol, employing a suite of modern analytical techniques, ensures the confirmation of the product's structure and purity. The successful synthesis and verification of this compound provide a reliable foundation for its application in pharmaceutical development and as a chiral resolving agent.
References
- CN112321410A - Method for synthesizing mandelic acid - Google Patents.
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Yeaw, J. S. (n.d.). Mandelic Acid. Organic Syntheses. Available at: [Link]
-
Bureau International des Poids et Mesures. (2019). Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. Available at: [Link]
-
Pérez, H., et al. (2022). Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide. Molecules, 27(23), 8201. Available at: [Link]
-
Wozniak, K., et al. (2024). Structural Analysis of 3,5-Bistrifluoromethylhydrocinnamic Acid. Molecules, 29(7), 1649. Available at: [Link]
-
PubChem. (n.d.). 3-Fluoro-5-(trifluoromethyl)mandelic acid. National Center for Biotechnology Information. Available at: [Link]
-
Sakuraba, M., et al. (2023). ¹H NMR spectra for (a) tris[3,5-bis(trifluoromethyl)phenyl]borane... ResearchGate. Available at: [Link]
-
Oakwood Chemical. (n.d.). 3,5-Bis(trifluoromethyl)mandelic acid. Available at: [Link]
-
Li, J., et al. (2011). Synthesis of Racemic Mandelic Acids with the Composite Phase Transfer Catalyst β-Cyclodextrin-[Bmim]PF 6. Journal of Chemical Research, 2011(8), 484-485. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy ketones and aldehydes. Available at: [Link]
-
Thomson, R. J., et al. (2016). α-Amino Aldehydes as Readily Available Chiral Aldehydes for Rh-Catalyzed Alkyne Hydroacylation. Journal of the American Chemical Society, 138(3), 957-963. Available at: [Link]
-
ResearchGate. (n.d.). 400 MHz 1 H NMR spectrum of 4-trifluoromethyl mandelic acid performed... Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of 3,5-Bis(trifluoromethyl)benzaldehyde (CAS 401-95-6). Available at: [Link]
-
NIST. (n.d.). 3,5-Bis(trifluoromethyl)benzoic acid. In NIST Chemistry WebBook. Available at: [Link]
- Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.
-
Lin, C. I., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4), 67-73. Available at: [Link]
-
Zhang, Y. Q., et al. (2014). A Combination of Phase Transfer Catalyst and Ultrasonic Irradiation Promotes Synthesis of Mandelic Acid. Asian Journal of Chemistry, 26(2), 455-457. Available at: [Link]
-
Wang, Y., et al. (2012). Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase. Journal of Pharmaceutical Analysis, 2(2), 143-147. Available at: [Link]
-
Zhang, Y. Q., & Cheng, D. P. (2008). An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation. Ultrasonics Sonochemistry, 15(6), 930-932. Available at: [Link]
-
Lin, C. I., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química, 30(4). Available at: [Link]
-
Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Available at: [Link]
-
Lin, C. I., et al. (2005). Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers. Eclética Química. Available at: [Link]
-
Naganawa, Y., et al. (2020). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. Molecules, 25(24), 5991. Available at: [Link]
-
Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of α-hydroxy carboxylic acids, esters and amides. Available at: [Link]
-
Jo, A., et al. (2022). Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. Foods, 11(19), 3121. Available at: [Link]
Sources
- 1. CN112321410A - Method for synthesizing mandelic acid - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. 3,5-Bis(trifluoromethyl)mandelic acid [oakwoodchemical.com]
- 6. bipm.org [bipm.org]
- 7. Synthesis, Characterization, and DFT Studies of N-(3,5-Bis(trifluoromethyl)benzyl)stearamide [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Separation of mandelic acid and its derivatives with new immobilized cellulose chiral stationary phase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral separations of mandelic acid by HPLC using molecularly imprinted polymers | Eclética Química [revista.iq.unesp.br]
